An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)pyridine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)pyridine-2-carboxamide
Introduction
N-(2-aminoethyl)pyridine-2-carboxamide, also known as N-(2-aminoethyl)picolinamide, is a versatile organic compound that has garnered significant interest in the fields of coordination chemistry and medicinal chemistry. Its structure, featuring a pyridine ring, an amide linkage, and a primary amino group, endows it with the capacity to act as a multidentate ligand, forming stable complexes with various metal ions. This property has made it a valuable building block in the design of novel catalysts and materials. Furthermore, the picolinamide scaffold is a recognized pharmacophore, and derivatives of this molecule are being actively investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.
This technical guide provides a comprehensive overview of the chemical properties of N-(2-aminoethyl)pyridine-2-carboxamide, intended for researchers, scientists, and drug development professionals. The guide will delve into its synthesis, structural features, physicochemical properties, spectroscopic signature, coordination chemistry, and potential applications, offering field-proven insights and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
N-(2-aminoethyl)pyridine-2-carboxamide is a relatively small molecule with the chemical formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol [1]. The molecule's structure is characterized by a pyridine-2-carboxamide core with an ethylamine substituent on the amide nitrogen.
Table 1: Physicochemical Properties of N-(2-aminoethyl)pyridine-2-carboxamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| Topological Polar Surface Area | 68 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| XLogP3 | -1 | PubChem[1] |
| Melting Point (dihydrochloride salt) | 262 °C (decomposes) | PrepChem |
Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide
The synthesis of N-(2-aminoethyl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common and effective method involves the amidation of a picolinic acid derivative with ethylenediamine. This approach is favored for its relatively straightforward procedure and good yields.
Synthesis Pathway
The synthesis typically proceeds via the reaction of an activated form of picolinic acid, such as an ester or acid chloride, with an excess of ethylenediamine. The use of excess ethylenediamine helps to minimize the formation of the bis-acylated byproduct.
Caption: General synthesis pathway for N-(2-aminoethyl)pyridine-2-carboxamide.
Detailed Experimental Protocol: Synthesis from Ethyl Picolinate
This protocol describes the synthesis of N-(2-aminoethyl)pyridine-2-carboxamide from ethyl picolinate and ethylenediamine.
Materials:
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Ethyl picolinate
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Ethylenediamine
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Toluene
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Deionized water
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Silica gel for column chromatography
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Ethyl acetate
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Methanol
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Standard laboratory glassware and equipment
Procedure:
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A mixture of ethyl picolinate and an excess of ethylenediamine is heated under an inert atmosphere (e.g., argon).
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The reaction mixture is heated for several hours to ensure complete conversion.
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After the reaction is complete, the excess ethylenediamine is removed under reduced pressure.
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The residue is then subjected to a purification process, which may involve extraction and column chromatography on silica gel, to isolate the pure N-(2-aminoethyl)pyridine-2-carboxamide.
This protocol is based on synthetic procedures for analogous picolinamide derivatives. The specific reaction conditions, such as temperature and reaction time, may require optimization for this particular substrate.
Spectroscopic Characterization
Detailed experimental spectroscopic data for N-(2-aminoethyl)pyridine-2-carboxamide is not widely available in the public domain. However, based on the known spectral properties of its constituent functional groups (pyridine, amide, and amine), we can predict its characteristic spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethylenediamine backbone, and the amide and amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-aminoethyl)pyridine-2-carboxamide
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-6 | 8.5 - 8.7 | Doublet |
| Pyridine H-3, H-4, H-5 | 7.5 - 8.2 | Multiplets |
| Amide N-H | 7.0 - 8.5 | Broad Singlet |
| Methylene (-CH₂-NH-C=O) | 3.4 - 3.6 | Triplet |
| Methylene (-CH₂-NH₂) | 2.8 - 3.0 | Triplet |
| Amine N-H₂ | 1.5 - 3.0 | Broad Singlet |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-aminoethyl)pyridine-2-carboxamide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-3, C-4, C-5 | 120 - 140 |
| Methylene (-CH₂-NH-C=O) | 40 - 45 |
| Methylene (-CH₂-NH₂) | 40 - 45 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. The two methylene carbons may have overlapping signals.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C=N bonds present in the molecule.
Table 4: Predicted IR Absorption Frequencies for N-(2-aminoethyl)pyridine-2-carboxamide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine and Amide) | Stretching | 3200 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Amide) | Stretching (Amide I) | 1640 - 1680 (strong) |
| N-H (Amide) | Bending (Amide II) | 1510 - 1570 |
| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 |
Note: These are predicted values based on characteristic IR absorption frequencies for the respective functional groups.
Mass Spectrometry (Predicted)
In a mass spectrum, N-(2-aminoethyl)pyridine-2-carboxamide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
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Molecular Ion Peak (M⁺): m/z = 165
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Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond and the ethylenediamine chain, leading to characteristic fragment ions. Common losses would include the ethylamine group and cleavage of the C-C bond in the ethylenediamine bridge.
Coordination Chemistry
The true utility of N-(2-aminoethyl)pyridine-2-carboxamide lies in its ability to act as a versatile ligand in coordination chemistry. The presence of three potential donor atoms—the pyridine nitrogen, the amide oxygen (or deprotonated amide nitrogen), and the primary amine nitrogen—allows it to coordinate to metal ions in various modes.
Coordination Modes
N-(2-aminoethyl)pyridine-2-carboxamide can act as a bidentate or a tridentate ligand.
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Bidentate Coordination: It can coordinate through the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This is a common coordination mode for picolinamide-based ligands.
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Tridentate Coordination: More significantly, it can act as a tridentate "N,N,N" donor ligand by utilizing the pyridine nitrogen, the amide nitrogen (upon deprotonation), and the terminal amine nitrogen. This mode of coordination leads to the formation of highly stable metal complexes with two fused five-membered chelate rings.
Caption: Potential coordination modes of N-(2-aminoethyl)pyridine-2-carboxamide.
The formation of tridentate complexes often requires deprotonation of the amide proton, which can be facilitated by the presence of a base or by the Lewis acidity of the metal center. The resulting complexes are often highly colored and can exhibit interesting magnetic and electronic properties. Picolinamide derivatives have been shown to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc.
Potential Applications
The unique chemical properties of N-(2-aminoethyl)pyridine-2-carboxamide and its metal complexes make it a promising candidate for several applications.
Catalysis
The metal complexes of N-(2-aminoethyl)pyridine-2-carboxamide can be explored as catalysts in various organic transformations. The well-defined coordination sphere and the potential for tuning the electronic properties of the metal center by modifying the ligand backbone offer opportunities for designing highly selective and efficient catalysts.
Drug Development
The picolinamide moiety is a key structural feature in several biologically active molecules. Derivatives of N-(2-aminoethyl)pyridine-2-carboxamide have been investigated as potential therapeutic agents. For instance, various picolinamide-based compounds have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The ability to modify the terminal amino group allows for the synthesis of a library of compounds with diverse pharmacological profiles.
Conclusion
N-(2-aminoethyl)pyridine-2-carboxamide is a molecule with significant potential in both fundamental and applied chemistry. Its straightforward synthesis, coupled with its versatile coordination behavior, makes it an attractive ligand for the development of novel metal-based catalysts and materials. Furthermore, its picolinamide core provides a solid foundation for the design of new therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging in the scientific literature, the foundational knowledge of its chemical properties, as outlined in this guide, provides a strong basis for future research and development endeavors.
References
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PubChem. N-(2-aminoethyl)pyridine-2-carboxamide. Available from: [Link]
